![molecular formula C13H19NO B1422539 [1-(3-Methoxyphenyl)cyclopentyl]methanamine CAS No. 93759-30-9](/img/structure/B1422539.png)
[1-(3-Methoxyphenyl)cyclopentyl]methanamine
Overview
Description
“[1-(3-Methoxyphenyl)cyclopentyl]methanamine” is a chemical compound with the CAS Number: 93759-30-9 . It has a molecular weight of 205.3 .
Molecular Structure Analysis
The molecular formula of “[1-(3-Methoxyphenyl)cyclopentyl]methanamine” is C13H19NO . The InChI code for this compound is 1S/C13H19NO/c1-15-12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8,10,14H2,1H3 .Physical And Chemical Properties Analysis
“[1-(3-Methoxyphenyl)cyclopentyl]methanamine” is a liquid at room temperature . The compound should be stored at a temperature below -20°C .Scientific Research Applications
Analytical Chemistry
- Analytical Characterization : The compound has been characterized using techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. It was identified in the context of psychoactive substances obtained from online retailers, highlighting its relevance in forensic toxicology (De Paoli et al., 2013).
Pharmacology and Medicinal Chemistry
Dual Serotonin/Noradrenaline Reuptake Inhibition : A study explored the structure-activity relationship of methanamine derivatives, including 1-(2-phenoxyphenyl)methanamines, for their selective dual serotonin and noradrenaline reuptake pharmacology (Whitlock et al., 2008).
Antibacterial and Antifungal Activities : Some derivatives of this compound demonstrated moderate to strong antibacterial and antifungal activities, comparable to first-line drugs. This indicates potential applications in developing new antimicrobial agents (Thomas et al., 2010).
Serotonin 5-HT1A Receptor Biased Agonists : Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as biased agonists of serotonin 5-HT1A receptors, showed promising antidepressant-like activity in preclinical models (Sniecikowska et al., 2019).
Anticonvulsant Agents : Schiff bases derived from this compound, when combined with 3-aminomethyl pyridine, showed significant anticonvulsant activity, suggesting potential in developing new anticonvulsant drugs (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light : Iron(III) complexes with derivates of this compound displayed photocytotoxic properties in red light, suggesting applications in photodynamic therapy for cancer (Basu et al., 2014).
Antitumor Activity : Some Cinchona-based derivatives of methanamine, including ferrocene-containing ones, displayed in vitro antitumor activity against various human cancer cell lines, indicating potential for developing new anticancer drugs (Károlyi et al., 2012).
Safety And Hazards
properties
IUPAC Name |
[1-(3-methoxyphenyl)cyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-6-4-5-11(9-12)13(10-14)7-2-3-8-13/h4-6,9H,2-3,7-8,10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSIHODNNABVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Methoxyphenyl)cyclopentyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-{[(3,4-difluorophenyl)methyl]amino}acetate hydrochloride](/img/structure/B1422457.png)
![N-[(4-bromothiophen-2-yl)methyl]-2-chloroacetamide](/img/structure/B1422458.png)
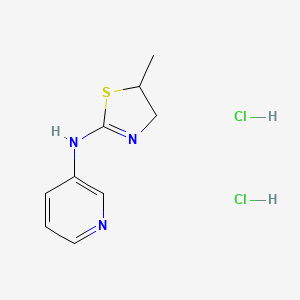
![Methyl 3-amino-2-[(2-fluorophenyl)methyl]propanoate hydrochloride](/img/structure/B1422462.png)
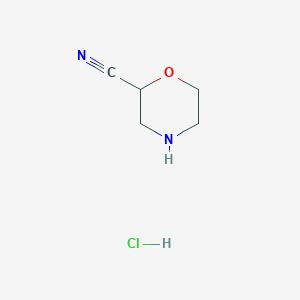
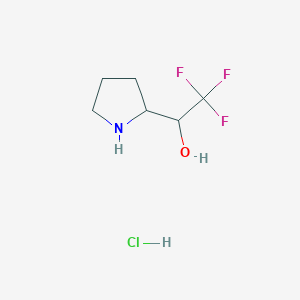
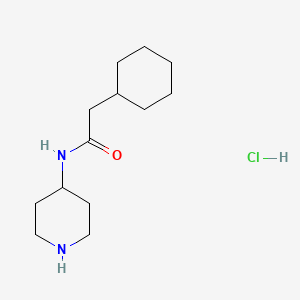
![5-Chloro-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1422471.png)
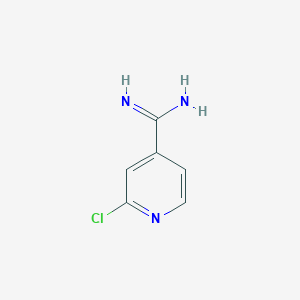
![4-[(3-Oxopiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1422474.png)
![[2-(methylamino)-2,3-dihydro-1H-inden-2-yl]methanol](/img/structure/B1422476.png)
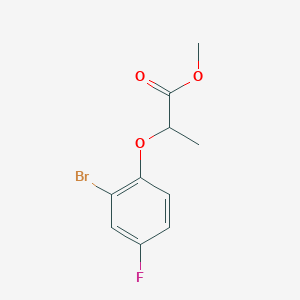
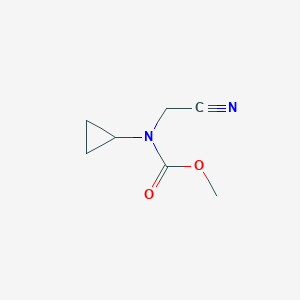
![3-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1422479.png)